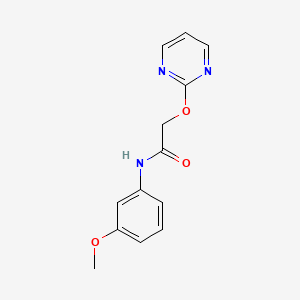
N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
Radioligand Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, have been reported as selective ligands of the translocator protein (18 kDa), which is significant in radioligand imaging. Specifically, DPA-714 and its derivatives have been synthesized and used for in vivo imaging using positron emission tomography, highlighting the potential of related compounds in radioligand synthesis and imaging applications (Dollé et al., 2008).
Adenosine Receptor Antagonism
Research on methoxyaryl substitution on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds, which are structurally similar to N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, has led to the development of novel ligands with potent and selective antagonistic profiles for the A3 adenosine receptor. These findings suggest potential applications in modulating A3 adenosine receptor activities (Yaziji et al., 2013).
Anticancer Applications
In the quest for new anticancer agents, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a compound related to N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, have been synthesized and tested for their anticancer activity. These compounds have shown appreciable cancer cell growth inhibition, indicating their potential in cancer treatment applications (Al-Sanea et al., 2020).
Antimicrobial Agents
A variety of compounds structurally related to N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antimicrobial activities, suggesting potential applications in combating microbial infections (Chaudhari et al., 2020).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)16-12(17)9-19-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWFDWVUCLGNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

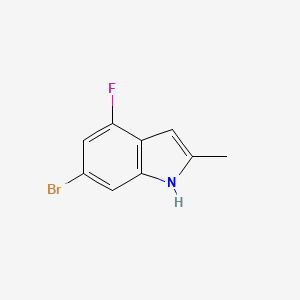
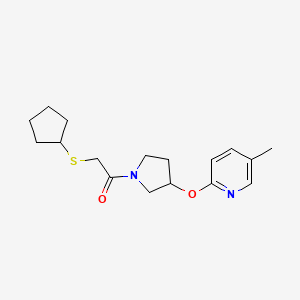
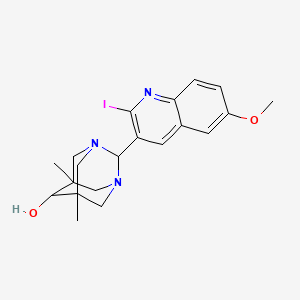
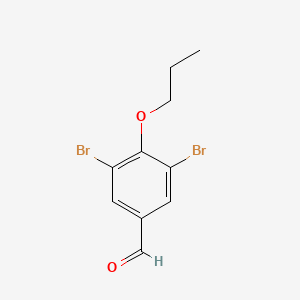
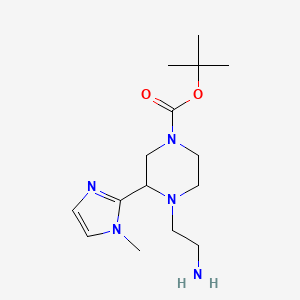
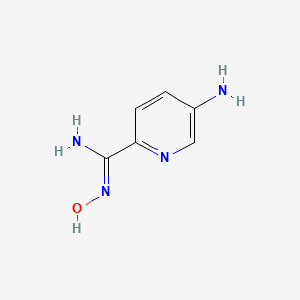
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)
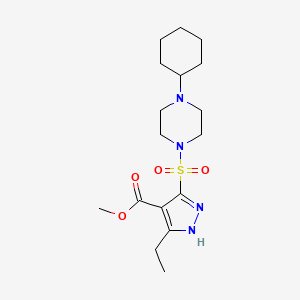
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)
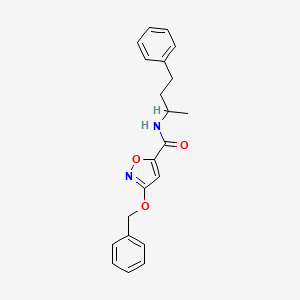
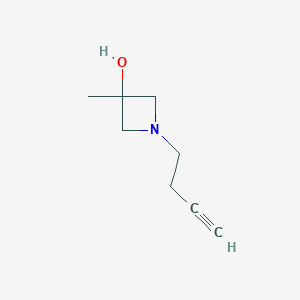
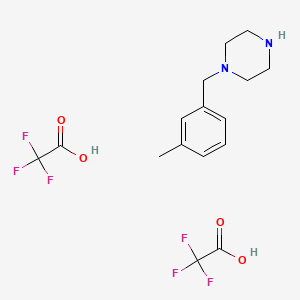
![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)